2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is an aromatic compound characterized by its unique substitution pattern on the benzene ring. Its molecular formula is , and it features a bromine atom, an isopropoxy group, and a methoxymethoxy substituent. The compound is often used in organic synthesis due to its versatile reactivity and structural characteristics.
The synthesis of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene typically involves several steps:
This multi-step synthesis allows for precise control over the substitution pattern on the aromatic ring.
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene has potential applications in:
Studies on interaction profiles for similar compounds suggest that 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene could interact with various biological targets, including enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes). Understanding these interactions is crucial for predicting pharmacokinetic properties and potential toxicity .
Several compounds share structural similarities with 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Bromo-1-methoxy-4-methylbenzene | Bromine and methoxy groups | 0.95 |
| 4-Bromo-1-methoxy-2-methylbenzene | Bromine and methyl substituents | 0.93 |
| 4-Bromo-2-methoxy-1-methylbenzene | Bromine and methoxy groups | 0.91 |
| 1-Bromo-3-methoxy-5-methylbenzene | Bromine and multiple methyl groups | 0.90 |
These compounds are significant for comparative studies, especially regarding their reactivity and biological activity, highlighting the unique substitution pattern of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene.
The development of methoxymethoxy (MOM)-protected benzene derivatives emerged in the mid-20th century as chemists sought stable protecting groups for phenolic hydroxyl groups. Unlike traditional methyl or ethyl ethers, the MOM group offered enhanced stability under acidic and basic conditions while remaining removable via mild hydrolysis. Early applications focused on natural product synthesis, such as flavonoid and alkaloid frameworks, where temporary protection of reactive sites was critical. By the 1990s, MOM-protected aryl bromides gained prominence in Suzuki-Miyaura couplings, enabling the modular construction of biaryl systems prevalent in drug discovery.
Brominated isopropoxybenzenes occupy a unique niche due to their balanced electronic and steric profiles. The bromine atom acts as a directing group and leaving site for nucleophilic aromatic substitution (NAS), while the isopropoxy substituent modulates electron density and steric hindrance. For example, 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (CAS 200956-15-6) demonstrates reduced reactivity in palladium-catalyzed couplings compared to methoxy analogues, highlighting the interplay between substituents. These compounds are pivotal in synthesizing agrochemicals, such as herbicides, where controlled substitution patterns dictate bioactivity.
The target compound, 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene, is classified as a tri-substituted benzene derivative under the IUPAC nomenclature system. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene |
| Molecular Formula | C₁₁H₁₅BrO₃ |
| Molecular Weight | 287.14 g/mol |
| CAS Registry | Not formally assigned |
The methoxymethoxy group (-OCH₂OCH₃) at position 4 distinguishes it from simpler ether derivatives like 4-bromo-1-isopropyl-2-methoxybenzene (CID 57593946).
The molecular structure integrates three functional groups:
Spectroscopic data for analogous compounds reveal distinct NMR patterns:
The retrosynthetic analysis of 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene requires careful consideration of the substitution pattern and the strategic disconnection of key bonds. The compound features three distinct substituents on the benzene ring: a bromine atom at the 2-position, an isopropoxy group at the 1-position, and a methoxymethoxy protecting group at the 4-position [1] [2].
The retrosynthetic approach involves identifying appropriate disconnection points that lead to readily available starting materials while considering the directing effects of each substituent. The meta-relationship between the isopropoxy and methoxymethoxy groups suggests that these substituents were likely introduced through electrophilic aromatic substitution reactions directed by existing substituents [2] [3].
A logical retrosynthetic analysis would involve the following disconnections:
This analysis suggests that the synthesis could proceed through intermediates such as substituted phenols or their derivatives, where the order of operations becomes crucial for achieving the desired regioselectivity [2] [4].
The synthesis of 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene requires a carefully selected array of starting materials and reagents to achieve the desired substitution pattern efficiently.
Benzene Derivatives as Starting Materials:
The most appropriate starting material would be a substituted benzene derivative that already contains one or more of the required functional groups in the correct positions. Potential starting materials include resorcinol derivatives, hydroxybenzoic acid derivatives, or pre-substituted aromatic compounds that can be further functionalized [5].
Brominating Agents:
Several brominating reagents are available for introducing the bromine substituent:
Alkoxylation Reagents:
For the introduction of the isopropoxy group, the Williamson ether synthesis requires:
Protecting Group Reagents:
The methoxymethoxy protection strategy employs:
The sequential transformation strategy for synthesizing 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene must account for the directing effects of each substituent and the compatibility of functional groups under the reaction conditions employed [2] [3].
Order of Operations Considerations:
The sequence of reactions is critical for achieving the desired regioselectivity. Alkoxy groups are ortho-para directing and activating toward electrophilic aromatic substitution, while protecting groups can influence both reactivity and selectivity [16] [17]. The strategic placement of each substituent must consider:
Multi-step Synthetic Sequences:
A typical synthetic sequence might involve:
The success of this approach depends heavily on the careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and selectivity while minimizing side reactions [18] [19].
The regioselective bromination of aromatic compounds proceeds through well-established electrophilic aromatic substitution mechanisms, with the specific pathway and selectivity depending on the nature of the brominating agent and reaction conditions [20] [21] [4].
Electrophilic Aromatic Substitution Mechanisms:
The bromination of aromatic compounds typically follows a two-step mechanism involving the formation of a sigma complex (Wheland intermediate). Recent density functional theory studies have revealed that under certain conditions, the reaction may proceed through an addition-elimination pathway rather than forming a stable charged intermediate [20] [21].
The mechanism begins with the approach of the electrophilic bromine species to the aromatic ring. The π-electrons of the aromatic system attack the electrophile, forming a tetrahedral sigma complex that disrupts the aromaticity of the ring. This step is typically rate-determining due to the loss of aromatic stabilization. The second step involves deprotonation to restore aromaticity and complete the substitution reaction [16].
Addition-Elimination Pathways:
Current computational studies suggest that bromination reactions may preferentially occur through an addition-elimination mechanism without formation of a stable charged Wheland intermediate, particularly in polar solvents [20]. This mechanistic understanding has important implications for controlling regioselectivity and optimizing reaction conditions.
Directing Group Influences:
The regioselectivity of bromination is strongly influenced by the electronic nature of existing substituents on the aromatic ring. Electron-donating groups such as alkoxy substituents activate the ring toward electrophilic attack and direct bromination to ortho and para positions relative to the activating group [4] [17]. The ortho-para directing effect results from the resonance stabilization of the sigma complex intermediate through electron donation from the substituent.
Lewis acid catalysis has emerged as a powerful method for controlling the regioselectivity and efficiency of aromatic bromination reactions, offering advantages in terms of reaction conditions and product selectivity [10] [11].
Iron(III) Bromide Catalysis:
Iron(III) bromide serves dual roles as both a Lewis acid catalyst and a source of brominating species. The mechanism involves the coordination of molecular bromine to the iron center, which enhances the electrophilicity of the bromine molecule and facilitates its attack on the aromatic ring [22] [23]. This catalytic system operates effectively at moderate temperatures and provides good regioselectivity for many aromatic substrates.
Zirconium(IV) Chloride Systems:
Zirconium(IV) chloride has demonstrated exceptional catalytic activity for bromination reactions, particularly when used in combination with specialized brominating reagents such as 1,3-dibromo-5,5-dimethylhydantoin [10] [11]. This catalytic system operates through a radical generation pathway, as evidenced by the requirement for light irradiation and the dramatic acceleration observed under photochemical conditions.
The zirconium-catalyzed system shows remarkable selectivity for benzylic positions over aromatic ring bromination, making it valuable for preparing specific brominated intermediates. The reaction proceeds efficiently at room temperature and demonstrates excellent functional group tolerance [11].
Mechanism and Activation:
Lewis acid catalysis activates brominating reagents through coordination to the Lewis basic sites, creating more electrophilic bromine species. The enhanced electrophilicity facilitates the initial attack on the aromatic ring while the Lewis acid continues to stabilize intermediates throughout the reaction pathway. The regeneration of the catalyst at the end of the catalytic cycle ensures efficient turnover and cost-effective operation [22] [10].
The development of alternative bromination reagents has focused on improving safety, selectivity, and environmental compatibility while maintaining high synthetic efficiency [8] [9] [24] [25].
N-Bromosuccinimide (NBS):
N-Bromosuccinimide represents one of the most widely used alternatives to molecular bromine for aromatic bromination reactions. NBS offers several advantages including ease of handling as a crystalline solid, reduced toxicity compared to liquid bromine, and excellent regioselectivity in many applications [8] [9] [24].
The brominating ability of NBS stems from the electrophilic nature of the bromine atom, which carries a partial positive charge due to its attachment to the electronegative nitrogen atom. This electrophilicity makes NBS reactive toward aromatic rings while maintaining stability under normal storage conditions [24] [25].
NBS-mediated bromination reactions typically proceed under mild conditions and show good functional group tolerance. The reaction can be carried out in various solvents including acetonitrile, dichloromethane, and carbon tetrachloride, with the choice of solvent influencing both reaction rate and selectivity [7] [8].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH):
DBDMH has emerged as a highly effective brominating reagent that offers superior performance under mild reaction conditions. This reagent demonstrates exceptional efficiency in Lewis acid-catalyzed systems and provides excellent yields with minimal side reactions [10] [11].
The advantages of DBDMH include its stability, non-hazardous nature, and compatibility with a wide range of reaction conditions. When used in combination with appropriate catalysts, DBDMH can achieve complete bromination in short reaction times while maintaining high regioselectivity [11].
Eco-friendly Bromination Systems:
Recent developments have focused on creating environmentally benign bromination systems that reduce waste generation and improve safety profiles. These systems often employ water-soluble brominating reagents or in situ generation of brominating species from safer precursors [18] [19] [25] [6].
One approach involves the use of sodium bromide and sodium bromate in combination with mineral acids to generate hypobromous acid in situ. This system operates under mild conditions and eliminates the need to handle dangerous bromine directly [6]. The reaction proceeds through the formation of active bromine species that react with aromatic substrates to provide good yields of brominated products.
The introduction of isopropoxy groups onto aromatic rings represents a fundamental transformation in organic synthesis, typically accomplished through nucleophilic substitution reactions or direct etherification protocols [12] [13].
Williamson Ether Synthesis:
The Williamson ether synthesis remains the most reliable and widely used method for introducing isopropoxy groups onto aromatic systems. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide anion, proceeding through an SN2 mechanism [12] [13] [27].
For the preparation of aromatic isopropyl ethers, the reaction typically employs isopropyl bromide or iodide as the alkylating agent and a phenoxide anion as the nucleophile. The phenoxide is generated by treating the corresponding phenol with a strong base such as sodium hydride, potassium carbonate, or cesium carbonate [13] [27].
The reaction conditions require careful optimization to achieve high yields and minimize competing elimination reactions. Primary alkyl halides generally provide the best results, while secondary halides like isopropyl bromide require more vigorous conditions but still proceed efficiently [12] [13].
Nucleophilic Aromatic Substitution:
An alternative approach for isopropoxy group introduction involves nucleophilic aromatic substitution (SNAr) reactions, particularly useful when the aromatic ring contains electron-withdrawing substituents that activate it toward nucleophilic attack [28].
In this approach, isopropanol acts as the nucleophile, attacking an activated aromatic halide or other suitable leaving group. The reaction requires the presence of electron-withdrawing groups on the aromatic ring to facilitate nucleophile attack and stabilize the resulting anionic intermediate [28].
Etherification Protocols:
Direct etherification represents another strategy for isopropoxy group introduction, particularly useful for industrial applications. This method involves the acid-catalyzed reaction between a phenol and isopropanol, typically using sulfuric acid or another strong acid catalyst [27].
The reaction proceeds through protonation of the alcohol, followed by nucleophilic attack by the phenol and elimination of water. While this method can achieve high yields, it requires careful control of reaction conditions to prevent side reactions and achieve acceptable regioselectivity .
Methoxymethoxy protection represents one of the most valuable and versatile strategies for protecting phenolic hydroxyl groups during multi-step synthetic sequences [14] [15].
MOM Protection of Phenolic Hydroxyl Groups:
The methoxymethoxy protecting group offers excellent stability under basic and reducing conditions while remaining easily removable under mildly acidic conditions. The protection reaction typically involves treating the phenol with methoxymethyl chloride in the presence of a base such as diisopropylethylamine or triethylamine [14] [15].
The reaction proceeds through nucleophilic attack of the phenoxide anion on the electrophilic carbon of methoxymethyl chloride, displacing chloride and forming the protected ether. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride reagent [14].
Reaction Conditions and Mechanisms:
The MOM protection reaction operates through an SN2 mechanism, with the phenoxide anion serving as the nucleophile and methoxymethyl chloride as the electrophile. The reaction is facilitated by the use of polar aprotic solvents such as dichloromethane or tetrahydrofuran, which stabilize the ionic intermediates without interfering with the reaction [15].
Temperature control is crucial for achieving optimal results, with most reactions performed at temperatures ranging from 0°C to room temperature. Lower temperatures help minimize side reactions while ensuring complete conversion of the starting phenol [14] [15].
Stability and Deprotection:
The MOM protecting group demonstrates remarkable stability under a wide range of reaction conditions, including basic hydrolysis, metal hydride reductions, and organometallic reactions. This stability makes it particularly valuable for complex synthetic sequences requiring multiple functional group transformations [14].
Deprotection of MOM-protected phenols can be achieved under mildly acidic conditions using reagents such as hydrochloric acid, trifluoroacetic acid, or Lewis acids. Recent developments have introduced more selective deprotection methods using trimethylsilyl triflate in combination with bipyridine, which allows for chemoselective removal of MOM groups in the presence of other acid-sensitive functionality [15].
The choice between sequential and simultaneous alkoxylation strategies depends on the specific substitution pattern desired, the reactivity of the aromatic substrate, and the compatibility of the various alkoxylation conditions [30].
Stepwise Introduction of Alkoxy Groups:
Sequential alkoxylation involves the systematic introduction of different alkoxy groups in separate reaction steps, allowing for precise control over regioselectivity and functional group compatibility. This approach is particularly valuable when the desired product contains multiple different alkoxy substituents or when the reaction conditions for introducing different groups are incompatible [30].
The sequential approach typically begins with the most challenging alkoxylation reaction or the one that requires the most stringent conditions. Subsequent steps can then be optimized independently to achieve maximum efficiency and selectivity. This strategy also allows for the introduction of protecting groups as needed to control regioselectivity [3] [31].
Regioselectivity Considerations:
The regioselectivity of alkoxylation reactions is strongly influenced by the electronic and steric effects of existing substituents on the aromatic ring. Electron-donating groups activate adjacent positions toward nucleophilic attack, while electron-withdrawing groups have the opposite effect [32] .
When planning sequential alkoxylation strategies, careful consideration must be given to the directing effects of each substituent introduced. The order of operations can dramatically influence the final substitution pattern achieved, making it essential to optimize the synthetic sequence through careful experimentation [2] [3].
Optimization Strategies:
Successful alkoxylation requires optimization of multiple reaction parameters including temperature, solvent, base, and reaction time. The choice of base is particularly critical, as it must be strong enough to generate the required alkoxide nucleophile while remaining compatible with other functional groups present in the molecule [30].
Solvent selection also plays a crucial role in determining reaction outcome. Polar aprotic solvents generally provide the best results for alkoxylation reactions, as they stabilize ionic intermediates without competing for coordination to the metal cation. Common choices include dimethylformamide, dimethyl sulfoxide, and acetonitrile [30].
Microwave-assisted synthesis has revolutionized aromatic compound preparation by providing enhanced reaction rates, improved efficiency, and better control over reaction conditions compared to conventional heating methods [33] [34] [35] [36].
Enhanced Reaction Rates and Efficiency:
Microwave irradiation achieves rapid and uniform heating through direct interaction with polar molecules and ions in the reaction mixture. This direct heating mechanism eliminates the thermal gradients associated with conventional heating and allows for precise temperature control throughout the reaction vessel [34] [36].
The enhanced heating efficiency of microwave irradiation typically results in dramatic reductions in reaction times. For aromatic synthesis reactions, reductions of 10-100 fold in reaction time are commonly observed while maintaining or improving yields [33] [35]. This efficiency gain is particularly pronounced for reactions involving polar solvents or ionic intermediates.
Temperature Control and Uniform Heating:
The ability to achieve rapid, uniform heating represents one of the primary advantages of microwave-assisted synthesis. Unlike conventional heating methods that rely on heat transfer from external sources, microwave irradiation heats the entire reaction mixture simultaneously, eliminating hot spots and thermal gradients [34] [36].
This uniform heating is particularly beneficial for aromatic synthesis reactions that are sensitive to temperature variations or prone to side reactions at elevated temperatures. The precise temperature control possible with modern microwave reactors allows for optimization of reaction conditions with unprecedented accuracy [36].
Applications to Aromatic Compounds:
Microwave-assisted synthesis has found numerous applications in the preparation of complex aromatic compounds, including multi-substituted benzene derivatives. The method is particularly effective for reactions involving C-C bond formation, aromatic substitution reactions, and cyclization reactions [33] [34] [35].
Flow chemistry applications of microwave heating have demonstrated exceptional promise for the continuous production of aromatic compounds. These systems combine the advantages of microwave heating with the benefits of flow chemistry, including improved heat and mass transfer, enhanced safety, and easier scale-up [36].
Flow chemistry has emerged as a powerful platform for aromatic synthesis, offering advantages in terms of safety, efficiency, scalability, and reaction control that are particularly valuable for complex multi-step syntheses [36] [18] [19].
Continuous Flow Reactions:
Flow chemistry enables the continuous processing of reactants through specially designed reactors, providing precise control over reaction time, temperature, and mixing. This approach is particularly beneficial for aromatic synthesis reactions that require stringent control of reaction conditions or involve hazardous reagents [18] [19].
The continuous nature of flow processes allows for steady-state operation, which can improve both yield and selectivity compared to batch processes. The ability to precisely control residence time ensures that reactions proceed to completion while minimizing the formation of side products [36] [19].
Improved Safety and Scalability:
Flow chemistry offers significant safety advantages for aromatic synthesis, particularly when working with hazardous brominating agents or other reactive reagents. The small volumes of material present in the reactor at any given time reduce the risks associated with runaway reactions or equipment failure [18] [19].
The scalability of flow processes represents another major advantage, as scale-up typically involves increasing the duration of operation rather than scaling up individual reactor vessels. This approach enables the production of large quantities of material while maintaining the optimal reaction conditions determined at the laboratory scale [18].
Process Intensification:
Flow chemistry enables process intensification through the integration of multiple reaction steps in a single continuous process. This approach can eliminate the need for intermediate isolation and purification steps, reducing both cost and environmental impact [19].
The ability to operate under more aggressive conditions than typically possible in batch mode further enhances the efficiency of flow processes. Higher temperatures, pressures, and concentrations can often be employed safely in flow reactors, leading to faster reactions and higher throughput [18] [19].
The development of environmentally sustainable synthetic methods for aromatic compounds has become increasingly important, driving innovation in reagent design, reaction conditions, and waste reduction strategies [18] [19] [25].
Solvent-free Reactions:
The elimination of organic solvents represents one of the most impactful approaches to green aromatic synthesis. Solvent-free bromination reactions have been developed that achieve excellent yields while dramatically reducing environmental impact [18] [19].
These reactions typically employ neat reactants or solid-supported reagents, eliminating the need for large volumes of organic solvents. The reduced solvent usage not only improves the environmental profile of the synthesis but also simplifies product isolation and reduces costs [25].
Atom Economy Improvements:
Modern synthetic approaches emphasize atom economy, seeking to incorporate the maximum possible fraction of starting materials into the final product. This approach minimizes waste generation and improves the overall efficiency of the synthetic process [18] [25].
For aromatic bromination reactions, improved atom economy can be achieved through the use of more efficient brominating reagents, catalytic systems that minimize reagent consumption, and reaction conditions that favor the desired product over side reactions [19] [25].
Waste Reduction Strategies:
Comprehensive waste reduction strategies encompass all aspects of the synthetic process, from reagent selection to product purification. The use of recyclable catalysts, biodegradable solvents, and efficient separation techniques all contribute to reducing the environmental impact of aromatic synthesis [18] [19] [25].
Water-based reaction systems represent another important development in green aromatic synthesis. These systems often employ phase-transfer catalysts or surfactants to enable efficient reactions between hydrophobic aromatic substrates and water-soluble reagents [25] [6].
| Bromination Method | Yield (%) | Reaction Time | Environmental Impact | Safety Profile |
|---|---|---|---|---|
| Conventional Br₂ | 50-90 | 20-48 hours | High (toxic vapors) | Low (hazardous) |
| NBS in CCl₄ | 85-98 | 2-24 hours | Moderate (chlorinated solvent) | Moderate |
| Microwave-assisted | 80-95 | 0.25-2 hours | Low (reduced solvent) | High |
| Flow chemistry | 85-99 | 15 seconds-5 minutes | Very low (minimal waste) | Very high |